2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate
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Overview
Description
2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The compound’s molecular formula is C17H28O2, and it is characterized by a cyclohexene ring substituted with various alkyl groups.
Preparation Methods
The synthesis of 2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate involves several steps. One common method includes the esterification of 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylic acid with 2-methylpropanol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety, forming amides or new esters
Scientific Research Applications
2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties
Mechanism of Action
The mechanism of action of 2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-Methylpropyl 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carboxylate can be compared with similar compounds such as:
3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-: This compound has a similar cyclohexene ring structure but differs in functional groups, leading to different chemical properties and applications.
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: Another related compound with an oxirane ring, which imparts different reactivity and uses.
Properties
CAS No. |
72727-55-0 |
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Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-methylpropyl 1-methyl-4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C18H30O2/c1-14(2)7-6-8-16-9-11-18(5,12-10-16)17(19)20-13-15(3)4/h7,9,15H,6,8,10-13H2,1-5H3 |
InChI Key |
CBAABHLYEHHMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1(CCC(=CC1)CCC=C(C)C)C |
Origin of Product |
United States |
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